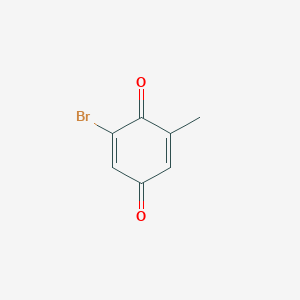
2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione
Übersicht
Beschreibung
“2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione” is a chemical compound with the molecular formula C7H5BrO2 . It has a molecular weight of 201.02 g/mol . The compound is also known by other names such as “2-bromo-6-methyl-1,4-benzoquinone” and "2,5-Cyclohexadiene-1,4-dione, 2-bromo-6-methyl-" .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione” includes a cyclohexadiene ring with a bromine atom and a methyl group attached to it . The compound has a planar structure .Physical And Chemical Properties Analysis
“2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione” has a molecular weight of 201.02 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 261 . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Oxidation of Phenol to Quinone
This compound plays a crucial role in the oxidation of phenol to quinone. In a study published in Organic Letters in 2005, an experimental method for the synthesis of 2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione was described. The process involved the use of 2,4-dibromo-6-methylphenol, acetic acid, acetonitrile, and chromium(VI) oxide .
Antiproliferative Agents
Research has shown that derivatives of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione exhibit antiproliferative properties. These compounds have been designed, synthesized, and evaluated for their cytotoxic effects against different human cancer cell lines .
Apoptosis Induction
One of the derivatives of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione, known as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, has been found to induce apoptosis in human melanoma M14 cell lines. This pro-apoptotic activity was found to be time-dependent and mediated by caspases activation and poly-(ADP-ribose)-polymerase (PARP) protein cleavage .
Reactive Oxygen Species (ROS) Formation
The same derivative, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, has also been studied for its effect on ROS formation. The compound was found to increase the formation of ROS, which are chemically reactive molecules that play important roles in cell signaling and homeostasis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTXPOKQAYXZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278659 | |
| Record name | 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |
CAS RN |
6293-55-6 | |
| Record name | NSC8964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



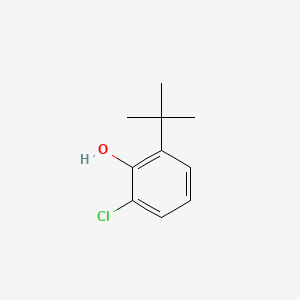
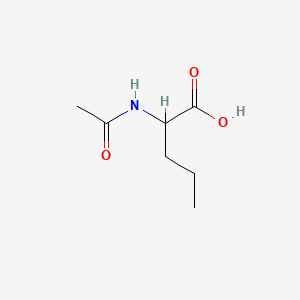




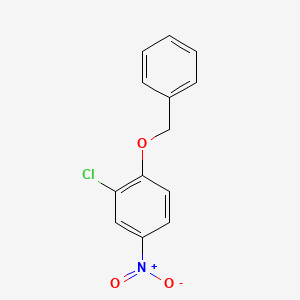
![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)

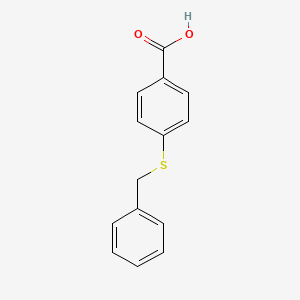

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)
